1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. Research has highlighted their importance in developing therapeutics with anti-inflammatory, antimicrobial, anticancer, and antiviral properties. For instance, Karati et al. (2022) and other studies have showcased pyrazole scaffolds' centrality in designing anti-viral and anti-inflammatory drugs against multiple targets such as HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. These scaffolds have attracted significant attention for their potential in drug discovery, emphasizing the need for novel pyrazole derivatives with improved efficacy and reduced side effects (Karati et al., 2022).
Boron-containing Compounds in Drug Development
Benzoxaboroles, a class of boron-containing compounds, have found extensive applications in drug development due to their unique physicochemical and drug-like properties. Over the past decade, derivatives of benzoxaboroles have been explored for their anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory activities. Notably, compounds like tavaborole and crisaborole have been clinically approved for treating onychomycosis and atopic dermatitis, respectively. The electron-deficient nature of the boron atom in these compounds allows for the inhibition of enzymes essential in the life cycle of various pathogens, highlighting the chemical versatility and potential of benzoxaboroles in the pharmaceutical industry (Nocentini et al., 2018).
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target molecule.
Pharmacokinetics
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have a boiling point of 42-43 °c/50 mmhg (lit) and a density of 0882 g/mL at 25 °C (lit) . These properties may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This is a type of organoboron compound that can be used in further chemical reactions. The specific molecular and cellular effects of this compound’s action would depend on the context in which it is used.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be stable under dry conditions but may undergo hydrolysis in a humid environment . Additionally, the compound’s reactivity can be influenced by the presence of catalysts, such as palladium .
properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-5-7-13(11-14)12-19-10-6-9-18-19/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEAUQNGJKTJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136590 | |
Record name | 1H-Pyrazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole | |
CAS RN |
1486485-43-1 | |
Record name | 1H-Pyrazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486485-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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